molecular formula C11H19N5O15P4 B10776960 Diphosphomethylphosphonic acid adenylate ester

Diphosphomethylphosphonic acid adenylate ester

Cat. No. B10776960
M. Wt: 585.19 g/mol
InChI Key: ARRGHMSEJJFDME-IOSLPCCCSA-N
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Description

Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is a synthetic nucleotide analog that belongs to the class of purine ribonucleoside monophosphates. It is characterized by the presence of a methylene group between the beta and gamma phosphate groups, which distinguishes it from naturally occurring nucleotides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate typically involves the reaction of adenosine derivatives with methylene diphosphonate under specific conditions. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as acetonitrile, at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study the activity of kinases and phosphatases.

    Molecular Biology: Employed in the investigation of nucleotide-binding proteins and their interactions.

    Medicine: Potential therapeutic agent in the treatment of diseases related to nucleotide metabolism.

    Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The methylene group between the beta and gamma phosphate groups provides resistance to enzymatic hydrolysis, making it a stable analog for studying nucleotide interactions. It can inhibit or activate enzymes by mimicking the natural substrates or acting as competitive inhibitors .

Similar Compounds:

Uniqueness: Adenosine-5’-[Beta, Gamma-Methylene]Tetraphosphate is unique due to the presence of the methylene group, which imparts stability and resistance to enzymatic degradation. This makes it particularly useful in studies where prolonged stability is required .

properties

Molecular Formula

C11H19N5O15P4

Molecular Weight

585.19 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-35(26,27)31-33(21,22)4-32(19,20)30-34(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H,26,27)(H2,12,13,14)(H2,23,24,25)/t5-,7-,8-,11-/m1/s1

InChI Key

ARRGHMSEJJFDME-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N

Origin of Product

United States

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